molecular formula C23H21BrN4O3 B3658657 5-bromo-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide

5-bromo-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide

Cat. No.: B3658657
M. Wt: 481.3 g/mol
InChI Key: XCQUJNODSHUYEX-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, ethoxyphenyl, methyl, benzotriazol, and methoxybenzamide groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with sodium nitrite in the presence of an acid to form the benzotriazole ring.

    Introduction of the Bromine Atom: The bromine atom is introduced via bromination of the benzotriazole ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a nucleophilic substitution reaction, where the brominated benzotriazole reacts with 4-ethoxyphenylamine.

    Formation of the Methoxybenzamide Group: The final step involves the formation of the methoxybenzamide group by reacting the intermediate product with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methoxybenzamide groups, leading to the formation of corresponding quinones and carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzotriazole ring, resulting in the formation of amines or reduced triazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-bromo-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzotriazole ring is known for its ability to chelate metal ions, which can be crucial in enzyme inhibition. Additionally, the ethoxyphenyl and methoxybenzamide groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-4’-ethoxydiphenylmethane: Shares the bromine and ethoxyphenyl groups but differs in the core structure.

    5-bromo-2-aryl benzimidazoles: Similar in having a bromine atom and aromatic rings but with a benzimidazole core instead of benzotriazole.

    5-bromo-N-(4-ethoxyphenyl)-2-fluorobenzamide: Similar in having bromine, ethoxyphenyl, and benzamide groups but with a fluorine atom instead of a methoxy group.

Uniqueness

The uniqueness of 5-bromo-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide lies in its combination of functional groups and the benzotriazole core, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

5-bromo-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN4O3/c1-4-31-17-8-6-16(7-9-17)28-26-20-11-14(2)19(13-21(20)27-28)25-23(29)18-12-15(24)5-10-22(18)30-3/h5-13H,4H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQUJNODSHUYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=CC(=C4)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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